molecular formula C47H51NO14 B016692 Paclitaxel-d5

Paclitaxel-d5

Número de catálogo: B016692
Peso molecular: 858.9 g/mol
Clave InChI: RCINICONZNJXQF-JQTCHTAZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

El paclitaxel-d5 ejerce sus efectos estabilizando los microtúbulos, que son componentes esenciales del citoesqueleto de la célula. Al promover el ensamblaje de la tubulina en microtúbulos e impedir su desensamblaje, el this compound altera el proceso normal de división celular. Esto lleva al arresto del ciclo celular y a la apoptosis (muerte celular programada) en las células cancerosas que se dividen rápidamente . El principal objetivo molecular del this compound es la subunidad β-tubulina de los microtúbulos .

Análisis Bioquímico

Biochemical Properties

Paclitaxel-d5 interacts with several enzymes, proteins, and other biomolecules. Its primary target is beta-tubulin, a component of microtubules . By binding to beta-tubulin, this compound stabilizes microtubules, preventing their disassembly . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cell cycle, specifically by inducing cell cycle arrest at both prophase and G1 . It also initiates apoptosis of cancer cells through multiple mechanisms involving p53-dependent and -independent pathways, Bcl-2 family members, cyclin-dependent kinases, and c-Jun N-terminal kinases/stress-activated protein kinases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to beta-tubulin, stabilizing microtubules and preventing their disassembly . This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that a brief exposure to low-intensity ultrasound can disrupt the this compound-induced rigid microtubule cytoskeleton, generating this compound bound fragments that undergo degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on human tongue squamous cancer cells (SCC-4), the combined treatment of luteolin and this compound improved the cytotoxicity of this compound, and continuous administration of this flavonoid could inhibit tumor growth in an animal model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via the cytochrome P450 pathway . Oxidative this compound metabolism occurs via this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The elimination of this compound is regulated by a wide array of genes involved in metabolism and extracellular transport .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. Exposure to ultrasound waves leads to the disassembly of the labeled microtubules and localization of the signals to perinuclear compartments, which are determined to be lysosomes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de paclitaxel-d5 implica la incorporación de átomos de deuterio en la molécula de paclitaxel. Un método común es la reacción de intercambio hidrógeno-deuterio, en la que el paclitaxel se trata con gas deuterio en presencia de un catalizador. Este proceso reemplaza selectivamente los átomos de hidrógeno por átomos de deuterio en posiciones específicas de la molécula .

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares, pero a mayor escala. El proceso suele implicar el uso de reactores de alta presión y catalizadores especializados para garantizar un intercambio hidrógeno-deuterio eficiente. El producto resultante se purifica entonces mediante técnicas cromatográficas para alcanzar el nivel de deuteración deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

El paclitaxel-d5, al igual que su homólogo no deuterado, experimenta diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen paclitaxel hidroxilado, dihidropaclitaxel y diversos derivados sustituidos. Estos productos pueden tener diferentes propiedades farmacológicas y se estudian a menudo por sus posibles beneficios terapéuticos .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad del Paclitaxel-d5

El this compound es único debido a sus átomos de deuterio, que proporcionan ventajas distintivas en las aplicaciones analíticas. La presencia de deuterio permite una cuantificación y un seguimiento más precisos del paclitaxel en muestras biológicas, convirtiéndolo en una herramienta invaluable en estudios farmacocinéticos y metabólicos .

Actividad Biológica

Paclitaxel-d5, a deuterated form of the well-known chemotherapeutic agent paclitaxel, is primarily utilized in research to study the pharmacokinetics and mechanisms of action of paclitaxel without the interference of metabolic processes that can alter the drug's properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer types, and relevant case studies.

This compound functions by stabilizing microtubules, which are critical components of the cell's cytoskeleton. This stabilization prevents the normal disassembly of microtubules during cell division, leading to cell cycle arrest at the G2/M phase. The disruption of mitotic spindle formation triggers apoptosis in rapidly dividing cancer cells, making this compound particularly effective against tumors that rely heavily on microtubule dynamics for growth and division .

Key Mechanisms:

  • Microtubule Stabilization : this compound enhances tubulin dimer activity and prevents disassembly, leading to mitotic arrest.
  • Induction of Apoptosis : Prolonged G2/M arrest activates apoptotic pathways, resulting in programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : Treatment with paclitaxel increases ROS levels, contributing to cellular stress and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. It exhibits rapid intravenous absorption with extensive plasma protein binding (approximately 89% to 98%), primarily to albumin. The drug is metabolized in the liver via cytochrome P450 enzymes (CYP2C8 and CYP3A4), with biliary excretion being the primary route for elimination .

Efficacy in Cancer Treatment

This compound has been evaluated in various clinical settings for its efficacy against different types of cancers. Notably, studies have shown its effectiveness in breast cancer, ovarian cancer, and pancreatic cancer.

Case Studies:

  • Breast Cancer : A study demonstrated that paclitaxel resistance is mediated by NF-κB signaling pathways. The activation of NF-κB was linked to mesenchymal phenotypes in primary breast cancer cells, indicating a potential mechanism for treatment failure .
  • Pancreatic Cancer : Research involving genetically engineered mouse models showed that nab-paclitaxel (a formulation containing paclitaxel) significantly increased gemcitabine efficacy by reducing cytidine deaminase levels, illustrating a synergistic effect that could be relevant for this compound as well .
  • Real-World Evidence : A recent study indicated stable laboratory parameters in patients treated with nab-paclitaxel across multiple cycles, suggesting a favorable safety profile and consistent therapeutic response without significant adverse effects .

Comparative Analysis of this compound and Traditional Paclitaxel

FeatureThis compoundTraditional Paclitaxel
Chemical Structure Deuterated formStandard form
Mechanism Microtubule stabilizationMicrotubule stabilization
Metabolism Similar CYP450 metabolismCYP2C8 and CYP3A4 metabolism
Clinical Use Research applicationsBroad clinical oncology use
Resistance Mechanisms Studied via NF-κB pathwaysVarious including apoptosis evasion

Propiedades

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-JQTCHTAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paclitaxel-d5
Reactant of Route 2
Reactant of Route 2
Paclitaxel-d5
Reactant of Route 3
Paclitaxel-d5
Reactant of Route 4
Reactant of Route 4
Paclitaxel-d5
Reactant of Route 5
Paclitaxel-d5
Reactant of Route 6
Paclitaxel-d5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.